Technical Guide: Discovery, Isolation, and Characterization of Desacetylravidomycin
Technical Guide: Discovery, Isolation, and Characterization of Desacetylravidomycin
Executive Summary & Compound Profile
Desacetylravidomycin (Deacetylravidomycin) is a potent antitumor antibiotic belonging to the gilvocarcin-type class of C-glycoside polyketides.[1] Originally isolated as a minor metabolite from Streptomyces ravidus, it exhibits superior stability and biological activity compared to its parent compound, ravidomycin.[1]
Its defining characteristic is light-dependent cytotoxicity (photosensitization), where irradiation with near-UV or visible blue light triggers DNA intercalation and subsequent strand scission via Topoisomerase II inhibition.
Physicochemical Profile
| Property | Data |
| CAS Number | 88580-27-2 |
| Formula | C₂₉H₃₁NO₈ |
| Molecular Weight | 521.56 g/mol |
| Class | Aminoglycoside / Gilvocarcin-type |
| Aglycone | Defucogilvocarcin V (Chrysomycin-type) |
| Sugar Moiety | D-Ravidosamine (Amino sugar) |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in H₂O |
| Appearance | Yellow crystalline solid |
Biosynthetic Origin & Strain Cultivation
The production of desacetylravidomycin is governed by a Type II Polyketide Synthase (PKS) pathway. The gene cluster in Streptomyces ravidus encodes the assembly of the benzonaphthopyranone backbone, followed by C-glycosylation.
Strain Selection & Maintenance
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Primary Producer: Streptomyces ravidus (Strain S50905 or ATCC 31963).
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Alternative Producer: Streptomyces sp.[1][2][3][4][5][6][7][8][9] WK-6326 (produces Desacetylravidomycin M).[4]
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Maintenance: Spores should be stored in 20% glycerol at -80°C. Revive on ISP-2 (Yeast Extract-Malt Extract) agar plates.
Fermentation Logic
Standard fermentation yields primarily ravidomycin. To enhance the yield of the desacetyl analogue or specific derivatives, pathway modulation is required.
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Inoculum: Transfer vegetative mycelium (48h seed culture) to production media at 5% (v/v).
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Production Media: Glucose-Soybean Meal base.
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Critical Additive: Sodium anthraquinone-beta-sulfonate .[1][3]
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Mechanism:[10] This additive acts as a radical scavenger or electron acceptor that shifts the metabolic flux, favoring the accumulation of desacetylravidomycin and its N-oxide derivatives over the acetylated parent.
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-
Conditions: Aerobic submerged fermentation, 27°C, 200 rpm, 96–120 hours.
Biosynthetic Pathway Diagram
The following diagram illustrates the Type II PKS assembly line and the critical glycosylation step mediated by RavGT .
Caption: Biosynthetic flow from polyketide assembly to the final active metabolite. RavGT is the pivotal enzyme installing the amino sugar.
Isolation & Purification Protocol
This protocol addresses the amphiphilic nature of the molecule and the basicity of the amino sugar (D-ravidosamine).
Extraction Strategy
Desacetylravidomycin is largely retained in the mycelium but can be found in the broth depending on pH. A dual-extraction approach is recommended.
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Separation: Centrifuge fermentation broth (4000 rpm, 20 min) to separate Mycelium (pellet) from Supernatant (broth).
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Mycelial Extraction (Primary Source):
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Extract pellet with Acetone (1:5 w/v) for 4 hours with agitation.
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Filter and evaporate acetone in vacuo to an aqueous residue.
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-
Broth Extraction:
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Adjust supernatant pH to 8.0 (enhances extraction of the basic amine form).
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Extract twice with equal volumes of Ethyl Acetate (EtOAc) .
-
-
Convergence: Combine the aqueous residue from the mycelium (extracted into EtOAc) with the broth extract. Wash combined organic phase with brine, dry over Na₂SO₄, and concentrate to a crude oily residue.
Purification Workflow
Step 1: Silica Gel Flash Chromatography
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Stationary Phase: Silica Gel 60 (230–400 mesh).
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Mobile Phase: Gradient of Chloroform:Methanol (CHCl₃:MeOH).
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Start: 100:0 (Elutes non-polar lipids).
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Target Elution: 95:5 to 90:10 . Desacetylravidomycin elutes after the parent ravidomycin due to increased polarity (loss of acetyl group).
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-
Monitoring: TLC (CHCl₃:MeOH 9:1). Detection: UV (254/366 nm) and Ehrlich’s reagent (detects amino sugar).
Step 2: Size Exclusion (Optional but Recommended)
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Column: Sephadex LH-20.
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Solvent: Methanol.[1]
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Purpose: Removes high molecular weight pigments and polymeric impurities common in Streptomyces extracts.
Step 3: High-Performance Liquid Chromatography (HPLC)
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Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).
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Mobile Phase: Acetonitrile (ACN) : Ammonium Acetate Buffer (10 mM, pH 7.5).
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Isocratic: 60:40 or Gradient 50% → 80% ACN over 30 min.
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-
Detection: Diode Array Detector (DAD) at 280 nm and 390 nm (characteristic chromophore absorption).
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Yield: Collect the peak corresponding to the retention time of the standard (approx. 12-15 min depending on flow). Lyophilize immediately in the dark.
Isolation Logic Diagram
Caption: Step-by-step fractionation logic ensuring separation from the acetylated parent compound.
Structural Characterization
Validation of the isolated compound requires confirmation of the loss of the acetyl group at the amino-sugar or aglycone periphery compared to ravidomycin.
Mass Spectrometry
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Technique: ESI-MS or HR-FAB-MS.
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Diagnostic Signal:
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[M+H]⁺: m/z ~522.21[11]
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Comparison: Ravidomycin shows [M+H]⁺ ~564 (difference of 42 Da corresponding to -COCH₃).
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NMR Spectroscopy (Key Signals in CDCl₃)
| Position | δH (ppm) | Multiplicity | Interpretation |
| Aglycone Aromatics | 7.0 - 8.5 | Multiplets | Benzonaphthopyranone core |
| Vinyl Group | 5.3 - 6.8 | dd | C-8 Vinyl substituent (Characteristic of ravidomycin class) |
| N(CH₃)₂ | ~2.5 | Singlet | Dimethylamino group on sugar |
| Absence of Acetyl | -- | -- | Crucial: Lack of singlet at ~2.1 ppm (present in Ravidomycin) |
Mechanism of Action: Light-Dependent Cytotoxicity
Desacetylravidomycin acts as a photosensitizing DNA intercalator .
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Intercalation: The planar aromatic aglycone inserts between DNA base pairs. The amino sugar resides in the minor groove, stabilizing the complex.
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Photoactivation: Upon exposure to light (Blue/Near-UV), the drug absorbs energy.
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Radical Formation: The excited state transfers energy to oxygen or generates radicals directly.
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Strand Scission: This results in single-strand breaks and inhibition of Topoisomerase II, leading to apoptosis.
Research Note: All isolation and handling steps must be performed under yellow light or low-light conditions to prevent premature degradation or activation of the compound.
References
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Greenstein, M., Monji, T., Yeung, R., & White, R. J. (1986). Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Antimicrobial Agents and Chemotherapy, 29(5), 861–866. Link
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Narita, T., Matsumoto, M., Mogi, K., et al. (1989). Deacetylravidomycin N-oxide, a new antibiotic.[2][3] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic.[3] The Journal of Antibiotics, 42(3), 347–356.[2] Link
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Kharel, M. K., et al. (2010). Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. ChemBioChem, 11(4), 523–532. Link
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Arai, M., et al. (2001). Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp.[4] WK-6326.[2][4] I. Taxonomy, fermentation, isolation and biological activities.[3] The Journal of Antibiotics, 54(7), 554–561. Link
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- 4. Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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